molecular formula C16H15N5OS B2732711 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2097860-31-4

2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2732711
CAS No.: 2097860-31-4
M. Wt: 325.39
InChI Key: VTWFAADDVAAZPM-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a triazole and azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with triazole derivatives under controlled conditions . The reaction conditions often involve the use of catalysts such as zinc oxide nanoparticles and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazol-2-yl derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    Triazole derivatives: Known for their antimicrobial and anticancer properties.

    Azetidine derivatives: Studied for their potential in medicinal chemistry.

Uniqueness

What sets 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole apart is its unique combination of three distinct heterocyclic rings, which may confer enhanced biological activity and specificity compared to simpler analogs .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(15-17-12-3-1-2-4-14(12)23-15)20-7-11(8-20)21-9-13(18-19-21)10-5-6-10/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWFAADDVAAZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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